Brevinin-1DYb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSLALAALPKLFCLIFKKC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Structural Elucidation of Brevinin 1dyb
Biological Source and Origin: Rana dybowskii Secretions
Brevinin-1DYb is a naturally occurring peptide originating from the granular glands in the skin of the Dybowski's frog, Rana dybowskii. semanticscholar.org These glands produce and secrete a complex mixture of bioactive compounds, including antimicrobial peptides, as a defense mechanism against predation and microbial infections. The secretions, which can be collected using mild, non-lethal stimulation techniques, serve as the raw biological matrix from which this compound is isolated. The designation "DY" in its name is an abbreviation signifying its origin from Rana dybowskii.
Methods of Isolation and Purification from Complex Biological Matrices
The isolation of this compound from the complex mixture of proteins and peptides present in the frog's skin secretion requires a multi-step purification process.
Initially, the crude skin secretion is collected and lyophilized. This dried material is then redissolved and subjected to an initial separation, often using a technique like gel filtration chromatography, to separate molecules based on their size.
The fractions containing peptides of the expected molecular weight for the brevinin family are then further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). elkhornsloughctp.org This is a critical step that separates individual peptides based on their hydrophobicity. The sample is passed through a column (commonly a C4 or C18 column) and eluted with a gradient of an organic solvent, such as acetonitrile, containing an ion-pairing agent like trifluoroacetic acid. elkhornsloughctp.org Peptides are detected as they elute from the column, typically by monitoring absorbance at 224 nm, and are collected as distinct fractions. elkhornsloughctp.org
Fractions containing purified peptides are then analyzed to confirm their homogeneity and determine their molecular mass, often using mass spectrometry techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight). elkhornsloughctp.org This process is repeated until a pure sample of this compound is obtained.
Amino Acid Sequence Determination and Confirmation
Once purified, the primary structure, or amino acid sequence, of this compound is determined. A peptidomic analysis of the skin extract of Rana dybowskii led to the identification of five distinct peptides belonging to the brevinin-1 (B586460) family, designated Brevinin-1DYa through Brevinin-1DYe.
The definitive amino acid sequence for each peptide is typically elucidated using automated Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification. elkhornsloughctp.org The molecular masses obtained from this sequencing are then cross-referenced with the masses determined by mass spectrometry to confirm the accuracy of the sequence. elkhornsloughctp.org
The amino acid sequences for the five Brevinin-1 peptides identified from Rana dybowskii are presented below.
| Peptide Name | Amino Acid Sequence |
| Brevinin-1DYa | FLPLLAGLAANFLPKIFCKITRKC |
| This compound | FLPLLAGLAANLLPKIFCKITRKC |
| Brevinin-1DYc | FLPILAGLAANFLPKIFCKITRKC |
| Brevinin-1DYd | FLPILAGLAANLLPKIFCKITRKC |
| Brevinin-1DYe | FLPILAGLAASLLPKIFCKITRKC |
This compound has the sequence FLPLLAGLAANLLPKIFCKITRKC. It is a 24-residue peptide that features the characteristic "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues (Cys¹⁸ and Cys²⁴). This structure is a hallmark of many brevinin-1 family peptides. nih.govcreighton.edu
Phylogenetic Relationship and Sequence Homology within Brevinin-1 Subfamilies
The amino acid sequence of this compound and its counterparts allows for phylogenetic analysis to understand their evolutionary relationships with other known peptides. The Brevinin-1 family is known for its sequence variability, which is thought to be driven by selective pressure from evolving microbial pathogens. semanticscholar.org
Cladograms, or phylogenetic trees, are constructed based on multiple sequence alignments of the peptides. These analyses for the brevinin-1 peptides from Rana dybowskii show a close relationship among the five identified isoforms, differing by only a few amino acid substitutions. semanticscholar.org For instance, this compound differs from Brevinin-1DYa only by the substitution of a Leucine (L) for a Phenylalanine (F) at position 11.
When compared to brevinin-1 peptides from other Rana species, these sequences help to clarify the evolutionary relationships between the frog species themselves. semanticscholar.org The analysis of brevinin-1 and brevinin-2 sequences provides strong support for a close sister-group relationship between Rana dybowskii and another species, Rana pirica. semanticscholar.org This demonstrates that the peptides can serve as valuable molecular markers for taxonomic and phylogenetic studies.
The table below shows a comparison of this compound with other selected Brevinin-1 peptides, highlighting conserved regions and variations.
| Peptide | Organism | Sequence |
| This compound | Rana dybowskii | F L P L L A G L A A N L L P K I F C K I T R K C |
| Brevinin-1E | Rana esculenta | F L P L L A G L A A N F L P K I F C K I T R K C |
| Brevinin-1BYa | Rana boylii | F L P I L A S L A A K F G P K L F C L V T K K C |
| Brevinin-1 | Rana brevipoda porsa | F L P V L A G I A A K V V P A L F C K I T K K C |
| Dybowskin-6 | Rana dybowskii | F L P L L L A G L P L K L C F L F K K C |
Note: Dybowskin-6, also isolated from Rana dybowskii, is related to the brevinin-1 family. frontiersin.org
This comparative analysis underscores the conserved framework of the Brevinin-1 family, particularly the N-terminal region and the C-terminal Rana box, while also showcasing the hypervariability in the central part of the peptide chain.
Advanced Structural Characterization and Conformational Dynamics of Brevinin 1dyb
Analysis of Primary Sequence Motifs and Conserved Residues
The primary structure of Brevinin-1DYb is crucial to its function. Like other members of the brevinin-1 (B586460) family, it possesses distinct sequence motifs that are highly conserved and contribute to its biological activity. nih.govmdpi.com
A key feature is the N-terminal hydrophobic domain . This region, rich in hydrophobic amino acid residues, is critical for the peptide's interaction with and penetration of microbial cell membranes. nih.govmdpi.com In many brevinin-1 peptides, a highly conserved FLP-tripeptide is found at the N-terminus. nih.gov The sequence of this compound is FLSLALAALPKLFCLIFKKC. preprints.org
Another defining characteristic of the brevinin family is the C-terminal "Rana box". nih.govmdpi.com This is a highly conserved cyclic heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com In this compound, this would involve the cysteine residues at positions 14 and 20. The general consensus sequence for the Rana box is Cys-(Xaa)4-Lys-Cys. mdpi.com While initially thought to be essential for antimicrobial activity, some studies have shown that its removal does not always eliminate bioactivity, suggesting its role can be complex and dependent on the specific peptide sequence. mdpi.com
Brevinin-1 peptides also have four invariant residues: Ala9, Cys18, Lys23, and Cys24 (based on standard brevinin-1 numbering). nih.gov A proline residue, often found around position 14, can induce a stable kink in the peptide's structure. nih.govnih.gov
| Feature | Description | Key Residues/Sequence | Significance |
| N-terminal Hydrophobic Domain | A region with a high concentration of hydrophobic amino acids. | FLSLALAALPKLF | Facilitates interaction with and disruption of microbial membranes. nih.govmdpi.com |
| Rana Box | A C-terminal cyclic heptapeptide loop. | CLIFKKC (in this compound) | Contributes to structural stability and, in some cases, biological activity. nih.govmdpi.com |
| Conserved Residues | Invariant amino acids across the brevinin-1 family. | Ala9, Cys18, Lys23, Cys24 (standard numbering) | Important for maintaining the overall structure and function of the peptide family. nih.gov |
| Proline Hinge | A proline residue that can create a bend in the peptide chain. | P at position 10 | Induces a kink, influencing the peptide's three-dimensional conformation. nih.govnih.gov |
Investigation of Secondary Structure Propensities
The biological activity of this compound is intimately linked to its ability to adopt specific secondary structures, particularly in the presence of microbial membranes.
Influence of Solvent Polarity and Membrane Environment on Conformation
The polarity of the solvent significantly influences the conformation of peptides like this compound. evidentscientific.com In a polar aqueous environment, the peptide is generally disordered. nih.gov As the peptide transitions to the less polar environment of a lipid membrane, the formation of secondary structures like alpha-helices is favored. rsc.orgnih.gov This transition minimizes the exposure of the hydrophobic residues to the aqueous phase and stabilizes the peptide's structure through intramolecular hydrogen bonding within the helix. The specific lipid composition of the membrane can also affect the degree of helical induction and the orientation of the peptide within the membrane.
Higher-Order Structure Prediction and Modeling
Predicting the tertiary structure of this compound provides a more complete picture of its three-dimensional shape and how it interacts with its targets. nih.gov Computational methods, such as homology modeling, fold recognition, and ab initio prediction, are employed to generate these models. nih.govnih.gov
Examination of Disulfide Bond Contributions to Conformational Stability
The disulfide bond in the Rana box is a covalent linkage between two cysteine residues that plays a significant role in the conformational stability of this compound. metwarebio.comwikipedia.org This bond creates a cyclic structure at the C-terminus, which has several important implications:
Structural Rigidity: The disulfide bridge restricts the conformational freedom of the peptide backbone, making the C-terminal loop more rigid and stable. mdpi.combiorxiv.org
Influence on Activity: While not always essential for antimicrobial activity, the disulfide bond can influence the peptide's specificity and efficiency. mdpi.comnih.gov The structural stability it imparts can be crucial for maintaining the optimal conformation for membrane interaction. nih.gov
Conformational Flexibility and Dynamic Behavior in Solution
In solution, particularly in an aqueous environment, this compound is expected to exhibit considerable conformational flexibility. rsc.orgnih.gov The N-terminal region, lacking a defined secondary structure in water, would be highly dynamic. nih.govelifesciences.org The C-terminal loop, while constrained by the disulfide bond, would still possess some degree of flexibility. biorxiv.org
Mechanistic Dissection of Brevinin 1dyb S Biological Activities
Comprehensive Spectrum of Antimicrobial Action (Bacterial and Fungal Targets)
Brevinin-1DYb, along with other brevinins, displays activity against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. bicnirrh.res.innih.gov The potency of these peptides is largely determined by their structural features, such as their net positive charge and their ability to adopt an amphipathic α-helical structure upon interacting with microbial membranes. imrpress.comnih.gov
The outer layer of Gram-positive bacteria consists of a thick wall of peptidoglycan interspersed with negatively charged teichoic acids, which serves as an initial target for cationic AMPs. nih.govfrontiersin.orglibretexts.org this compound has demonstrated activity against Gram-positive bacteria, although its efficacy can vary between species. bicnirrh.res.inpreprints.org For instance, its activity against Staphylococcus aureus has been described as low. bicnirrh.res.in In contrast, other peptides within the brevinin-1 (B586460) family have shown significant potency against various Gram-positive pathogens. For example, Brevinin-1BW is effective against Enterococcus faecalis and Staphylococcus aureus, including multidrug-resistant strains (MRSA). nih.gov Similarly, analogues of other brevinin-1 peptides have shown high efficacy against strains like S. pyogenes and MRSA. nih.govnih.gov The interaction is initiated by the electrostatic attraction between the positively charged peptide and the anionic components of the bacterial cell wall. nih.gov
Gram-negative bacteria are characterized by an outer membrane that contains lipopolysaccharide (LPS), a feature that presents a barrier to many conventional antibiotics. frontiersin.orgwikipedia.orgbinasss.sa.cr Cationic antimicrobial peptides like this compound can effectively target these bacteria. The initial interaction involves the electrostatic attraction between the cationic peptide and the anionic LPS molecules. nih.govnih.gov this compound has been shown to be active against Escherichia coli, with a minimum inhibitory concentration (MIC) of less than 15 µM. bicnirrh.res.in Other members of the brevinin-1 family have also demonstrated activity against E. coli and other Gram-negative species like Pseudomonas aeruginosa. researchgate.netfrontiersin.orgcreighton.edu This ability to permeabilize the outer membrane is a critical step in their bactericidal mechanism against Gram-negative pathogens. preprints.org
The brevinin family of peptides also possesses potent antifungal properties. nih.gov While specific MIC data for this compound against fungal species is not extensively detailed in the provided search results, related peptides from the brevinin-1 family show significant activity. Brevinin-1BYa, for instance, is highly effective against the opportunistic yeast pathogen Candida albicans, with an MIC of 3 µM. researchgate.net Another peptide, Brevinin-1OS, also shows inhibitory activity against C. albicans. mdpi.com The mechanism of action is presumed to be similar to its antibacterial activity, involving interaction with and disruption of the fungal plasma membrane. imrpress.com
Table 1: Antimicrobial Activity of this compound and Related Brevinin-1 Peptides This table includes data for closely related peptides to provide a broader context for the antimicrobial spectrum of the Brevinin-1 family.
| Peptide | Microorganism | Gram Type | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|---|
| This compound | Escherichia coli | Gram-Negative | <15 | bicnirrh.res.in |
| This compound | Staphylococcus aureus | Gram-Positive | Low Activity | bicnirrh.res.in |
| Brevinin-1BYa | Staphylococcus aureus | Gram-Positive | 2 | researchgate.net |
| Brevinin-1BYa | Escherichia coli | Gram-Negative | 17 | researchgate.net |
| Brevinin-1BYa | Candida albicans | Fungus | 3 | researchgate.net |
| Brevinin-1LTe analogue (5R) | Staphylococcus aureus (MRSA) | Gram-Positive | 1 | nih.gov |
Membrane-Interactive Mechanisms of Action
The primary mechanism by which this compound and other AMPs exert their antimicrobial effects is through direct interaction with the microbial cell membrane, leading to its permeabilization and disruption. imrpress.comnih.gov This process is governed by fundamental physicochemical principles, including electrostatic and hydrophobic interactions.
The initial step in the antimicrobial action of this compound is its attraction to the microbial cell surface. nih.gov This is primarily an electrostatic interaction between the peptide's net positive charge and the negatively charged components of microbial membranes. frontiersin.orgnih.gov Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which are less common on the outer leaflet of mammalian cell membranes. preprints.org In Gram-positive bacteria, teichoic acids contribute to the negative surface charge, while in Gram-negative bacteria, the lipid A portion of LPS is the main anionic target. nih.govpreprints.orgwikipedia.org The presence of positively charged amino acids, such as lysine (B10760008) and arginine, particularly within the conserved "Rana box" domain of brevinins, is critical for this electrostatic binding. nih.govnih.gov This selective targeting of anionic surfaces is a key factor in the ability of AMPs to distinguish between microbial and host cells. nih.gov
Following the initial electrostatic binding, this compound inserts into the lipid bilayer, a process driven by hydrophobic interactions. In a hydrophobic, membrane-mimicking environment, brevinins typically fold into an amphipathic α-helical structure. nih.gov This conformation places hydrophobic amino acid residues in contact with the lipid acyl chains of the membrane, while the hydrophilic, charged residues interact with the lipid head groups and the aqueous environment. nih.gov
Several models have been proposed to describe how this insertion leads to membrane disruption:
Pore Formation Models: In the "barrel-stave" model, peptides aggregate to form a transmembrane pore, with their hydrophobic surfaces facing the lipids and their hydrophilic surfaces lining the channel. The "toroidal-pore" model suggests that the peptides, along with the lipid head groups, bend inward to form a pore, causing significant membrane curvature. mdpi.comresearchgate.net There is evidence that some brevinins may form pores on bacterial membranes. frontiersin.orgresearchgate.netnih.gov
Detergent-like or "Carpet" Model: In this non-pore-forming model, the peptides accumulate on the membrane surface, parallel to it, much like a carpet. mdpi.comnih.gov Once a critical concentration is reached, they disrupt the bilayer's integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. researchgate.net Positional studies on a related peptide, Brevinin-1BYa, suggest its helical segments lie parallel to the micellar surface, supporting a non-pore-forming mechanism. nih.gov
It is likely that the precise mechanism can be concentration-dependent and may vary between different brevinins and target organisms, with some evidence suggesting a combination of models may be at play. mdpi.comnih.gov Ultimately, the disruption of the membrane barrier leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and cell death. nih.govresearchgate.net
Impact on Membrane Potential and Proton Motive Force
The primary mechanism of action for antimicrobial peptides of the Brevinin-1 family, including this compound, involves direct interaction with the bacterial cell membrane. researchgate.net These peptides are typically cationic and amphipathic, allowing them to preferentially bind to the negatively charged components of bacterial membranes, such as phospholipids. nih.gov
Upon accumulation on the membrane surface, Brevinin-1 peptides are believed to induce membrane depolarization. This is confirmed by studies on Brevinin-1 family peptides which demonstrate a marked increase in fluorescence of voltage-sensitive dyes like DiBAC₄(3) in the presence of the peptides. google.com This dye only enters cells with depolarized membranes, indicating a collapse of the membrane potential. google.com This disruption of the electrochemical gradient is a critical step in the peptide's bactericidal activity.
Furthermore, the disruption of the membrane potential is intrinsically linked to the collapse of the proton motive force (PMF). The PMF is composed of two components: the electrical potential (ΔΨ) and the transmembrane proton gradient (ΔpH). unige.chembopress.org Mechanistic studies on a Brevinin-1 analogue, designated 5R, have elucidated a clear association between membrane perturbation by the peptide and a collapse of the PMF. nih.gov This collapse is a direct consequence of the membrane permeabilization, which allows for the uncontrolled flux of ions, including protons, across the membrane, thereby dissipating the gradients necessary for cellular energy production and other essential functions. nih.govbiorxiv.org The generation of a stable membrane potential is crucial for vital processes such as ATP synthesis and nutrient transport, and its collapse is a key factor in the rapid killing mechanism of these peptides. nih.gov
Analysis of Intracellular Target Modulation
While the primary target of the Brevinin-1 family is unequivocally the cell membrane, there is growing evidence that some antimicrobial peptides (AMPs) may also exert their effects by interacting with intracellular targets. preprints.orgimrpress.com After crossing the cell membrane, which is compromised by the peptide's own action, AMPs can potentially interfere with various physiological processes within the cell, including the synthesis of DNA and proteins, protein folding, and enzymatic activities. preprints.org
For the Brevinin-1 family specifically, some studies suggest the possibility of multiple mechanisms of action. For example, mechanistic studies on an analogue, des-Ala¹⁶-[Lys⁴]brevinin-1pl, indicate that it may exert its bactericidal effects through both membrane disruption and DNA binding. researchgate.net However, direct evidence for the intracellular targeting of this compound itself is not extensively documented in current literature. The predominant model for its action remains centered on membrane permeabilization and disruption. researchgate.netmdpi.com It is plausible that for this compound, any intracellular interactions are secondary to the initial, lethal damage inflicted upon the cell membrane. Further research is required to determine if this compound or its metabolites have specific, functionally significant intracellular binding partners.
Exploration of Non-Antimicrobial Activities
Beyond their direct killing of microbes, many AMPs possess additional biological activities, including the ability to neutralize bacterial toxins and modulate the host immune response.
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger a harmful inflammatory cascade in hosts, potentially leading to septic shock. nih.govjmb.or.kr Several AMPs, including members of the Brevinin-1 family, have demonstrated the ability to neutralize LPS.
A study on Brevinin-1GHd, a peptide from the same family as this compound, showed that it could effectively bind to LPS with a dissociation constant (Kd) in the micromolar range. frontiersin.org This binding is thought to be mediated by both electrostatic interactions between the cationic peptide and the negatively charged phosphate (B84403) groups of Lipid A (the toxic moiety of LPS), and hydrophobic interactions with the acyl chains of Lipid A. jmb.or.kr By binding to LPS, the peptide can prevent it from interacting with its receptor complex (TLR4/MD-2) on host immune cells, thereby blocking the initiation of the pro-inflammatory signaling cascade. frontiersin.orgnih.gov This neutralization of LPS is a critical non-antimicrobial function that contributes to the therapeutic potential of these peptides in treating Gram-negative bacterial infections. frontiersin.org
Table 1: LPS Neutralization and Cytokine Inhibition by Brevinin-1GHd
| Parameter | Value/Effect | Source |
| LPS Binding Affinity (Kd) | 6.49 ± 5.40 µM | frontiersin.org |
| Inhibition of NO release | ~87.31% reduction at 4 µM | frontiersin.orgfrontiersin.org |
| Inhibition of TNF-α release | ~44.09% reduction at 4 µM | frontiersin.orgfrontiersin.org |
| Inhibition of IL-6 release | ~72.10% reduction at 4 µM | frontiersin.orgfrontiersin.org |
| Inhibition of IL-1β release | ~67.20% reduction at 4 µM | frontiersin.orgfrontiersin.org |
The interaction of Brevinin-1 peptides with the host immune system extends beyond LPS neutralization. These peptides can directly modulate inflammatory pathways. The discovery of anti-inflammatory activity in Brevinin-1GHd was significant, as this property was previously more associated with the Brevinin-2 family. frontiersin.org
In LPS-stimulated macrophage cell lines (RAW 264.7), Brevinin-1GHd was shown to significantly suppress the production and release of key pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and nitric oxide (NO). frontiersin.orgfrontiersin.org The mechanism underlying this suppression involves the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central route in inflammatory responses. frontiersin.orgnih.gov By inhibiting the phosphorylation of key MAPK proteins like ERK, p38, and JNK, Brevinin-1GHd effectively dampens the downstream inflammatory cascade. frontiersin.org This immunomodulatory capability highlights the dual function of these peptides: they not only eliminate the pathogen but also control the potentially damaging inflammation caused by the infection. frontiersin.org
Comparative Mechanistic Studies Across Brevinin-1 Family Analogs
Structure-activity relationship studies on Brevinin-1 analogs reveal how subtle changes in amino acid sequence can profoundly impact their biological activity, selectivity, and toxicity. These comparative studies are crucial for designing peptides with improved therapeutic potential.
A key focus of analog design is balancing hydrophobicity and cationicity to maximize antimicrobial potency while minimizing hemolysis (damage to red blood cells).
Amino Acid Substitution: Studies on brevinin-1pl analogues demonstrated that substituting a lysine (brevinin-1pl-6K) reduced activity against Gram-positive bacteria due to decreased hydrophobicity. Conversely, a histidine substitution (brevinin-1pl-3H) lowered activity against Gram-negative bacteria but also reduced hemolytic activity, thereby improving its therapeutic index. researchgate.net
D-Amino Acid Substitution: The introduction of D-enantiomeric amino acids has been explored to enhance stability against proteases and modulate activity. In a study of the Brevinin-1 analogue B1LTe, substituting L-amino acids with their D-enantiomers, particularly D-Arginine, resulted in an analogue (named 5R) with significantly increased antibacterial activity and a higher therapeutic index compared to the parent peptide. nih.gov
N-Terminal Modification: The N-terminal domain is critical for the activity of Brevinin-1 peptides. Truncation and substitution in this region can alter the peptide's α-helicity and amphipathicity. mdpi.com For instance, removing the "Rana box" C-terminal domain from Brevinin-1OS resulted in a complete loss of antimicrobial activity, highlighting the importance of the net positive charge for its function. mdpi.com Designing analogues with an optimal balance of positive charge, hydrophobicity, and α-helicity is essential for potent and selective antimicrobial action. mdpi.com
These comparative studies underscore that the specific sequence and structure of each Brevinin-1 family member, including this compound, dictates its precise mechanistic behavior and therapeutic profile.
Table 2: Physicochemical and Activity Comparison of Selected Brevinin-1 Analogs
| Peptide | Sequence | Modification | Key Finding | Source |
| Brevinin-1pl | Not specified | Parent Peptide | Potent antimicrobial, but can be hemolytic. | researchgate.net |
| brevinin-1pl-6K | Not specified | Lysine substitution | Decreased activity against Gram-positive bacteria. | researchgate.net |
| brevinin-1pl-3H | Not specified | Histidine substitution | Reduced hemolysis and improved selectivity. | researchgate.net |
| B1LTe | Not specified | Parent Peptide | Potent antibacterial but high hemolytic activity. | nih.gov |
| 5R (B1LTe analogue) | Not specified | D-Arginine substitution | Increased antibacterial activity and therapeutic index. | nih.govnih.gov |
| Brevinin-1OS | Not specified | Parent Peptide | Significant antimicrobial activity but high hemolysis. | mdpi.com |
| OSa (Brevinin-1OS analogue) | Not specified | "Rana box" deletion | No antimicrobial activity due to decreased net charge. | mdpi.com |
Structure Activity Relationship Sar and Peptide Engineering of Brevinin 1dyb Analogs
Rational Design Strategies for Modifying Brevinin-1DYb Efficacy
Rational design involves the strategic modification of a peptide's amino acid sequence to enhance its desired properties, such as antimicrobial potency, while minimizing undesirable effects like hemolytic activity. mdpi.comrsc.orgnih.gov For the Brevinin family, these strategies are guided by a foundational understanding of how specific structural features contribute to their mechanism of action. researchgate.netju.edu.jo Key characteristics of Brevinin-1 (B586460) peptides include a hydrophobic N-terminal domain and a C-terminal "Rana box," a disulfide-bridged loop structure. mdpi.commdpi.com
A common approach is to create analogs with targeted amino acid substitutions to strike an optimal balance between cationicity and hydrophobicity. ju.edu.jo For instance, a novel peptide, B1A, was designed based on the primary structures of two other Brevinin-1 peptides, brevinin-1PLb and brevinin-1PLc. mdpi.com While B1A showed antimicrobial activity, its high hemolytic activity necessitated the design of further analogs to reduce its toxicity. mdpi.com This process of iterative design and testing allows for the fine-tuning of a peptide's therapeutic index, as demonstrated by the development of the B1A analog KKWB2, which exhibited a better balance of activity and toxicity. mdpi.com Such strategies provide a clear pathway for modifying peptides like this compound to improve their clinical potential. frontiersin.orgmdpi.com
Influence of Peptide Length and Truncations on Biological Function
The length of an antimicrobial peptide is a crucial parameter affecting its function, cost of synthesis, and stability. biocat.com Shorter peptides are generally preferred for therapeutic development due to lower manufacturing costs. biocat.com Structure-activity studies involving peptide truncation aim to identify the minimal sequence, or "active core," that retains biological activity. mdpi.comnih.gov
For many α-helical AMPs, a minimum length is required to span the bacterial membrane, and this threshold is often correlated with the thickness of the target lipid bilayer. ub.edu Studies on Brevinin-2GUb, a related peptide, showed that its N-terminal region, containing the complete hydrophobic face, was the essential structure for its antimicrobial activity. mdpi.com Truncated analogs that preserved this hydrophobic domain but removed other parts of the peptide, including the Rana box, could maintain or even show improved activity. mdpi.com This suggests that shortening this compound from either the C- or N-terminus, while carefully preserving its core amphipathic and cationic features, could be a viable strategy for optimization. mdpi.comnih.govmpg.de
Table of Mentioned Compounds
Conformational Constraints and Macrocyclization Approaches in this compound Analogs
The therapeutic potential of linear peptides is often hampered by their conformational flexibility, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. To overcome these limitations, the introduction of conformational constraints through macrocyclization is a widely adopted strategy in peptide engineering. In the context of this compound and its analogs, this approach aims to lock the peptide into a bioactive conformation, thereby enhancing its stability and biological activity. Research in this area has primarily focused on understanding the role of the native disulfide bridge and exploring the effects of its removal or modification, as well as other cyclization strategies.
A hallmark of the brevinin family of peptides, including this compound, is the presence of a C-terminal heptapeptide (B1575542) loop, known as the "Rana box," formed by a disulfide bond between two cysteine residues. frontiersin.orgnih.gov This cyclic structure is a natural conformational constraint. Molecular dynamics simulations on Brevinin-1Yb have indicated a strong propensity for the peptide to adopt an α-helical structure, particularly from the central residues towards the C-terminus, while the N-terminal region remains more flexible. mdpi.com The Rana box is thought to play a crucial role in stabilizing this helical conformation and influencing the peptide's interaction with microbial membranes. frontiersin.orgnih.gov
Studies on synthetic analogs have provided deeper insights into the structure-activity relationship (SAR) of this cyclic motif. For instance, research on the brevinin peptide B1CTcu5, which shares structural similarities with the brevinin-1 family, has demonstrated the importance of the C-terminal cyclization for its biological activity. plos.org While the presence of the disulfide bond itself was found not to be an absolute requirement for antibacterial action, it was shown to promote hemolytic activity. plos.org The removal of the entire C-terminal Rana box region resulted in a drastic reduction in both antibacterial and hemolytic activities, indicating that this region is vital for membrane targeting. plos.org
Further investigations into the modification of the Rana box have revealed that it is possible to modulate the peptide's activity. For example, replacing the natural Rana box sequence with amidated phenylalanine has been shown to broaden the efficacy against antibiotic-resistant bacteria, including MRSA and P. aeruginosa, while also reducing cytotoxicity. frontiersin.org This suggests that the specific amino acid sequence within the loop, in addition to the conformational constraint it imposes, is a key determinant of biological function.
Peptide engineering has also explored the impact of other modifications in conjunction with the native cyclization. In one study, C-terminal amidation of brevinin peptides was shown to enhance their activity against Aeromonas sobria. researchgate.net Specifically, a cyclic amidated analog of brevinin Hyba2 was identified as a potent antimicrobial agent. researchgate.net
The table below summarizes the findings from studies on Brevinin-1 analogs where conformational constraints were investigated.
| Peptide/Analog | Modification | Key Findings | Reference(s) |
| B1CTcu5 | Parent peptide with C-terminal Rana box | Possesses antibacterial and hemolytic activity. | plos.org |
| B1CTcu5-Rana | Removal of the C-terminal Rana box | Drastically reduced antibacterial and hemolytic activity. | plos.org |
| Linearized B1CTcu5 | Disulfide bond removed | Retained some antibacterial activity but had altered hemolytic properties. | plos.org |
| Brevinin Hyba2 | Parent peptide with C-terminal Rana box | Shows antimicrobial activity. | researchgate.net |
| Cyclic amidated Brevinin Hyba2 | C-terminal amidation | Enhanced antimicrobial activity against Aeromonas sobria. | researchgate.net |
| Brevinin-1 with modified Rana box | Replacement of the natural Rana box with amidated phenylalanine | Expanded efficacy against resistant bacteria and reduced cytotoxicity. | frontiersin.org |
These findings underscore the critical role of the C-terminal cyclic domain in the Brevinin-1 family. While the native disulfide bridge provides a crucial structural scaffold, peptide engineering efforts have shown that modifications both within and outside of this loop can fine-tune the activity and selectivity of these peptides. The exploration of non-native macrocyclization strategies, such as lactam bridges or click chemistry-mediated cyclization, remains a promising avenue for the future development of this compound analogs with improved therapeutic profiles. frontiersin.org
Advanced Methodologies in Brevinin 1dyb Research
Biophysical Characterization Techniques
Biophysical methods are fundamental to understanding the structural and dynamic properties of Brevinin-1DYb, particularly how it changes conformation upon interacting with membrane environments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins. upc.eduharvard.edu It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins, with the resulting spectrum providing information on the content of α-helices, β-sheets, turns, and random coil structures. uconn.edunih.gov The far-UV region of the spectrum (180-260 nm) is particularly sensitive to the peptide backbone conformation. creative-proteomics.com For instance, a high α-helical content typically produces characteristic negative bands at approximately 208 nm and 222 nm. nih.govcreative-proteomics.com
In the study of brevinin peptides, CD spectroscopy is crucial for observing conformational changes that occur when the peptide transitions from an aqueous environment to a membrane-mimetic one (e.g., in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) or solvents like 2,2,2-trifluoroethanol (B45653) (TFE)). nih.govnih.gov Studies on related brevinins, such as brevinin 1E, have shown that the presence of a membrane-mimetic environment induces the formation of an α-helical structure, a feature that is often correlated with antimicrobial activity. nih.gov The intra-disulfide bridge common in the brevinin family is also shown to help stabilize this helical structure. nih.gov For this compound, it is expected that CD analysis would show a largely random coil structure in aqueous buffer, transitioning to a significant α-helical conformation upon interaction with bacterial membrane models.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of peptides in various environments. Research on the closely related peptide, Brevinin-1BYa, using proton NMR (¹H-NMR), has demonstrated the power of this technique. nih.gov These studies revealed that while the peptide is unstructured in a simple aqueous solution, it adopts a distinct helix-hinge-helix motif in membrane-mimicking environments like SDS or dodecylphosphocholine (B1670865) (DPC) micelles. nih.govnih.gov
Specifically for Brevinin-1BYa, NMR analysis identified two α-helical domains connected by a flexible hinge region. nih.gov Positional studies using paramagnetic probes further clarified that these helical segments lie parallel to the surface of the micelle. The hydrophobic residues of the peptide face inward toward the micelle's core, while the hydrophilic residues point outward toward the solvent. nih.govresearchgate.net This orientation suggests a mechanism of action that involves disruption of the membrane surface rather than the formation of transmembrane pores. nih.gov A similar methodological approach using NMR would be essential to determine the precise three-dimensional structure and membrane orientation of this compound.
Fluorescence Spectroscopy for Membrane Interaction Kinetics
Fluorescence spectroscopy offers a sensitive means to study the kinetics and thermodynamics of peptide-membrane interactions. scirp.org This technique can be used to monitor the rate of peptide binding to lipid vesicles and its insertion depth into the bilayer. scirp.orgmdpi.com One common approach involves using fluorescent probes, such as Laurdan or Prodan, which are incorporated into a model membrane. mdpi.com These probes change their fluorescence properties based on the polarity of their local environment, allowing researchers to detect changes in the membrane caused by the peptide's presence.
Another method is to label the peptide itself with a fluorophore. By monitoring changes in the fluorescence signal, one can determine the kinetics of membrane binding. Furthermore, techniques like Fluorescence Correlation Spectroscopy (FCS) can analyze the mobility and concentration of fluorescently-labeled peptides in the membrane, providing insights into aggregation and complex formation in real-time. nih.gov These methods would allow for a quantitative analysis of how quickly this compound associates with and penetrates bacterial membranes, which is crucial for understanding its rapid bactericidal action.
Microscopic and Imaging Modalities for Cellular and Membrane Interactions (e.g., Scanning Electron Microscopy)
Microscopic techniques provide direct visual evidence of the effects of antimicrobial peptides on bacterial cells. Scanning Electron Microscopy (SEM) is particularly valuable for this purpose, as it generates high-resolution images of the surface topography of cells. thermofisher.comnist.gov
Studies on other members of the brevinin family, such as Brevinin-1BW and Brevinin-1LT1, have utilized SEM to visualize the consequences of peptide treatment. researchgate.netnih.govnih.gov These investigations typically show that the peptides cause significant damage to the bacterial cell membrane. researchgate.netnih.gov Observed morphological changes include the roughening of the cell surface, the formation of blebs, and eventual cell lysis, leading to the release of cytoplasmic contents. researchgate.net This visualization of membrane-disturbing mechanisms provides compelling evidence for the peptide's mode of action. nih.gov Applying SEM to this compound-treated bacteria would be expected to yield similar images of membrane disruption, confirming its role as a membrane-active agent.
Quantitative Assays for Membrane Integrity and Cellular Energetics (e.g., SYTOX Green Uptake, PMF Assays)
To quantify the extent of membrane damage caused by this compound, various assays that measure membrane integrity are employed. A standard method involves the use of fluorescent dyes like SYTOX Green. This dye cannot cross the intact membrane of a healthy cell. However, when the membrane is compromised by a peptide, the dye enters the cell and binds to nucleic acids, resulting in a dramatic increase in fluorescence. The intensity of the fluorescence is proportional to the degree of membrane permeabilization. Other assays quantify the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH), from damaged cells into the surrounding medium. nih.govpromega.com
The disruption of the cell membrane also has profound effects on cellular energetics. ucsb.edubiorxiv.org The bacterial cell membrane maintains a crucial proton motive force (PMF), an electrochemical gradient of protons that is essential for ATP synthesis and other vital processes. youtube.com By creating pores or otherwise disrupting the membrane, antimicrobial peptides like this compound can cause this gradient to dissipate. This collapse of the PMF effectively short-circuits the cell's energy production, leading to a rapid cessation of metabolic activity and cell death. biorxiv.org The effect on PMF can be quantified using potential-sensitive fluorescent dyes, which report on the membrane potential component of the gradient.
Computational and In Silico Approaches
Computational and in silico modeling provides powerful predictive tools for understanding peptide-target interactions and physicochemical properties, accelerating research while reducing reliance on purely experimental methods. patheon.comnih.gov
Recent in silico studies have investigated the interaction of this compound with specific bacterial targets. semanticscholar.orgresearchgate.net One such study performed molecular docking to predict the binding affinity of this compound against TEM-1 Beta-lactamase, an enzyme responsible for antibiotic resistance in some bacteria. semanticscholar.orgresearchgate.net The results indicated a favorable binding energy and identified specific hydrogen bond interactions between the peptide and the enzyme. semanticscholar.orgresearchgate.net These computational approaches can help identify potential intracellular targets and guide the design of more potent peptide analogues. frontiersin.org
Furthermore, in silico tools are used to predict key physicochemical properties of peptides. researchgate.net For this compound, these methods have been used to calculate its molecular weight, theoretical isoelectric point (pI), and hydrophobicity, which are important determinants of its antimicrobial activity and interaction with membranes. semanticscholar.orguaem.mx
Table 1: In Silico Molecular Docking of this compound against TEM-1 Beta-Lactamase This table presents data from a molecular docking simulation to predict the interaction between this compound and the TEM-1 Beta-lactamase protein.
| Peptide | Binding Energy (kJ/mol) | Interacting Residues (Enzyme-Peptide) | Hydrogen Bond Distance (Å) |
|---|---|---|---|
| This compound | -24.1 semanticscholar.orgresearchgate.net | VAL103 - LYS19 researchgate.net | 2.81 researchgate.net |
| PRO219 - LEU6 researchgate.net | 2.81 researchgate.net |
Table 2: Predicted Physicochemical Properties of this compound This table summarizes key physicochemical properties of this compound as determined by in silico prediction tools.
| Property | Predicted Value | Source |
|---|---|---|
| Amino Acid Sequence | FLSLALAALPKLFCLIFKKC | uaem.mx |
| Molecular Weight (Da) | 2239.89 | uaem.mx |
| Theoretical pI | 10.43 (Calculated) | |
| Polarity | Polar | semanticscholar.org |
| Predicted Half-life | 1.1 hours (mammalian reticulocytes, in vitro) | semanticscholar.org |
Molecular Dynamics Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations have become an invaluable tool for investigating the intricate interactions between peptides like this compound and biological membranes at an atomic level. rsc.org These simulations can model the dynamic behavior of the peptide as it approaches and inserts into a lipid bilayer, providing insights that are often difficult to obtain through experimental methods alone.
MD simulations can elucidate how the peptide's conformation changes in the presence of a membrane. mdpi.com For instance, many antimicrobial peptides, which may be unstructured in an aqueous solution, adopt an α-helical structure upon interacting with a membrane environment. mdpi.com Simulations can track this conformational transition and determine the orientation and depth of the peptide within the lipid bilayer. This includes whether the peptide lies parallel to the membrane surface or inserts itself in a transmembrane orientation. mdpi.comnih.gov
Furthermore, MD simulations can reveal the effects of the peptide on the membrane itself. Researchers can analyze changes in membrane properties such as thickness, lipid order, and surface curvature upon peptide binding. rsc.org For example, some peptides have been shown to cause local thinning of the membrane and alter the lateral diffusion of lipids. rsc.org These simulations can also shed light on the role of specific lipid types in the interaction, as peptides may preferentially associate with certain lipids within a mixed bilayer. mdpi.com
Coarse-grained (CG) MD simulations offer a computationally efficient alternative to all-atom simulations, allowing for the study of larger systems and longer timescales. nih.gov This approach can be particularly useful for modeling processes like the self-assembly of a lipid bilayer in the presence of the peptide, providing valuable data on the thermodynamics of peptide insertion. nih.gov
Molecular Docking for Potential Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. ijpras.com In the context of this compound, molecular docking can be employed to predict its binding affinity and interaction with potential protein targets. ijpras.comresearchgate.net This method is a crucial step in drug discovery and can significantly accelerate the process of identifying and optimizing new therapeutic agents. ijpras.comoctant.bio
The process involves computationally placing the peptide into the binding site of a target protein and evaluating the interaction energy. octant.bio A study involving the docking of 105 cyclic peptides against TEM-1 Beta-lactamase, a bacterial enzyme that confers antibiotic resistance, included this compound. The results indicated a binding energy of -24.1 KJ/mol and an interaction with VAL103-LYS19 and PRO219-LEU6 residues of the enzyme. researchgate.net
| Peptide | Docking Score (KJ/mol) | Interacting Residues |
|---|---|---|
| Brevinin-1DYa | -34.0 | - |
| This compound | -24.1 | VAL103-LYS19, PRO219-LEU6 |
| Chrombacin | -47.8 | - |
| Duramycin | -34.1 | - |
It is important to note that the accuracy of molecular docking can be affected by the flexibility of the protein target. ijpras.com To address this, techniques like induced fit docking and ensemble docking, which account for protein conformational changes, can be utilized for more accurate predictions. ijpras.combonvinlab.org Additionally, combining molecular docking with other computational methods, such as machine learning, can further enhance the prediction of protein-ligand binding poses. chemrxiv.org
Bioinformatics Tools for Sequence Analysis and Predictive Modeling
Bioinformatics provides a suite of computational tools that are essential for the analysis and interpretation of biological sequences, including peptides like this compound. numberanalytics.com These tools enable researchers to analyze DNA, RNA, and protein sequences to understand their structure, function, and evolutionary relationships. numberanalytics.comomicstutorials.com
Sequence analysis tools can be used for a variety of tasks, such as identifying functional regions within a peptide sequence, predicting its secondary structure, and comparing it to other known sequences in biological databases. numberanalytics.comomicstutorials.com For example, tools like BLAST (Basic Local Alignment Search Tool) can be used to search for sequences similar to this compound in databases like UniProt, which can provide clues about its potential function and evolutionary origins. ebi.ac.uk
Predictive modeling, often employing machine learning algorithms, is another powerful application of bioinformatics in peptide research. nih.gov These models can be trained on large datasets of peptides with known properties to predict the characteristics of new sequences. For instance, predictive models can be used to estimate a peptide's allergenicity or toxicity based on its amino acid sequence. researchgate.net
The integration of various bioinformatics tools into computational workflows allows for a more comprehensive analysis of peptides. ebi.ac.uk This can involve a multi-step process that includes sequence alignment, phylogenetic analysis, and functional prediction to build a complete picture of the peptide's biological significance. omicstutorials.comsathyabama.ac.in
Advanced Analytical Separations for Peptide Characterization
The characterization of peptides like this compound relies on advanced analytical separation techniques to ensure purity, identify modifications, and determine structure. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstone technologies in this field. ijsra.netbioanalysis-zone.com
Reversed-phase HPLC (RP-HPLC) is a widely used technique for separating peptides based on their hydrophobicity. ijsra.net It is highly effective for purity analysis and the detection of impurities such as truncated sequences or byproducts of chemical synthesis. ijsra.netchromatographyonline.com Size-exclusion chromatography (SEC) is another important HPLC method that separates molecules based on their size, making it ideal for detecting aggregation and oligomerization of the peptide, which can impact its stability and bioactivity. ijsra.net
Mass spectrometry is indispensable for determining the molecular weight of the peptide and for sequencing. ijsra.net Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly coupled with time-of-flight (TOF) mass analyzers to provide accurate mass measurements and fragmentation data for sequence verification. ijsra.net The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the comprehensive analysis of complex peptide mixtures. bioanalysis-zone.comnih.gov
Synthetic Strategies and Production Platforms for Brevinin 1dyb and Its Analogs
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the synthesis of Brevinin-1DYb and other peptides of similar length. ejbiotechnology.infobachem.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely adopted method due to its milder deprotection conditions compared to the Boc/Bzl strategy. seplite.comnih.gov
A typical manual or automated SPPS protocol for this compound would involve the following steps:
Resin Selection and Loading: The synthesis begins with the selection of an appropriate solid support (resin). For a C-terminal amide, as is common for many antimicrobial peptides, a Rink Amide resin is a suitable choice. uci.edu The first amino acid, in this case, C-terminal Cysteine (Cys), is loaded onto the resin. uci.edutums.ac.ir
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ejbiotechnology.infotums.ac.irresearchgate.net This exposes the free amine for the next coupling step.
Amino Acid Coupling: The next Fmoc-protected amino acid in the this compound sequence (in this case, Lysine) is activated and coupled to the free amine of the preceding amino acid. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of an additive like OxymaPure. tums.ac.irresearchgate.net
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. csic.es
Iterative Cycles: These deprotection, coupling, and washing steps are repeated for each amino acid in the this compound sequence (FLSLALAALPKLFCLIFKKC). Current time information in Tiranë, AL.
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. tums.ac.ir
Disulfide Bond Formation: this compound contains two cysteine residues, which form an intramolecular disulfide bridge. tums.ac.ir After cleavage and deprotection, the linear peptide is subjected to an oxidation step to form this crucial bond. This can be achieved by air oxidation in a dilute aqueous buffer or by using specific oxidizing agents. tums.ac.ir
Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). tums.ac.ir
| SPPS Step | Reagents and Conditions | Purpose |
| Resin Loading | Rink Amide resin, Fmoc-Cys(Trt)-OH, DIC, DIPEA | Anchoring the C-terminal amino acid to the solid support. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary N-terminal protecting group. |
| Coupling | Fmoc-protected amino acid, HBTU/HCTU, OxymaPure, DIPEA in DMF | Formation of the peptide bond. |
| Cleavage | TFA/TIS/H2O/EDT (e.g., 95:2.5:2.5:2.5 v/v) | Release of the peptide from the resin and removal of side-chain protecting groups. |
| Cyclization | Air oxidation in aqueous buffer (e.g., ammonium (B1175870) bicarbonate) | Formation of the intramolecular disulfide bond between cysteine residues. |
| Purification | RP-HPLC with a water/acetonitrile gradient containing TFA | Isolation of the pure peptide. |
This table provides an interactive overview of the standard Fmoc/tBu SPPS protocol for a peptide like this compound.
Alternative Chemical Synthesis Approaches (e.g., Solution-Phase Synthesis)
While SPPS is the dominant method, solution-phase peptide synthesis (SPPS) represents a more traditional approach. ekb.egresearchgate.net In this strategy, the peptide is synthesized sequentially in a homogenous solution. This method involves the protection of the C-terminus of one amino acid and the N-terminus of another, followed by the activation of the carboxyl group and subsequent coupling. ekb.eg
The main steps in solution-phase synthesis include:
Protection: The N-terminus of one amino acid (or peptide fragment) and the C-terminus of another are protected.
Activation and Coupling: The free carboxyl group is activated, and the two components are coupled in solution.
Deprotection: The N-terminal protecting group is removed to allow for the next coupling step.
Purification: The intermediate peptide must be purified after each step, which is a significant drawback of this method compared to SPPS. ekb.eg
While solution-phase synthesis can be advantageous for the large-scale production of very short peptides or for specific chemical modifications, it is generally more time-consuming and labor-intensive for peptides the length of this compound due to the required purification of intermediates. researchgate.net
Considerations for Scalable Peptide Production
The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges. Key considerations include:
Cost of Raw Materials: The cost of Fmoc-protected amino acids, resins, and coupling reagents can be substantial for large-scale synthesis. seplite.com
Process Efficiency: Optimizing coupling times, minimizing side reactions, and maximizing yield at each step are crucial for economic viability. csic.es The use of automated synthesizers can improve consistency and reduce labor costs. nii.ac.jp
Solvent Consumption: SPPS protocols often use large volumes of solvents like DMF, which are hazardous and costly to dispose of. csic.esrsc.org The development of "green" SPPS protocols using more environmentally friendly solvents is an active area of research. rsc.org
Purification: Large-scale purification by RP-HPLC can be a bottleneck. The capacity of HPLC columns and the volume of solvents required can be limiting factors.
Quality Control: Ensuring the purity, identity, and correct disulfide bridging of the final peptide product is critical and requires robust analytical methods such as mass spectrometry and HPLC. researchgate.net
Chemoenzymatic Synthesis Methodologies (if applicable to Brevinins)
Chemoenzymatic synthesis combines chemical synthesis with the use of enzymes to achieve specific modifications or ligations. nih.govnih.gov This approach can offer high specificity and milder reaction conditions compared to purely chemical methods. For example, enzymes like ligases can be used to join smaller, chemically synthesized peptide fragments together.
While chemoenzymatic methods are powerful for producing certain classes of peptides and proteins, their specific application to the synthesis of this compound is not extensively documented in the current literature. nih.gov The biosynthesis of some antimicrobial peptides involves enzymatic post-translational modifications. nih.gov In a hypothetical chemoenzymatic approach to this compound, one could envision the chemical synthesis of a linear precursor, followed by an enzyme-catalyzed cyclization to form the disulfide bond. However, chemical oxidation methods are generally efficient and straightforward for this particular modification. The development of specific enzymatic tools for Brevinin synthesis remains a potential area for future research.
Future Research Trajectories and Conceptual Applications of Brevinin 1dyb
Exploration of Novel Bioactivities and Physiological Roles
While the antimicrobial properties of the Brevinin family are well-documented, the full spectrum of Brevinin-1DYb's bioactivities remains largely unexplored. nih.govpreprints.org Future research should pivot towards identifying novel physiological roles. Investigations could explore its potential as an antioxidant, as seen in other amphibian-derived peptides like brevinin-1FL, which has demonstrated neuroprotective effects. researchgate.net Furthermore, its role in wound healing, a characteristic noted in the skin secretions of Rana ridibunda which contain other brevinins, warrants investigation. nih.gov The insulinotropic potential, observed in other brevinin family members that stimulate insulin (B600854) release from pancreatic β-cells, presents another promising avenue for research. nih.gov
Development of Peptidomimetics and Hybrid Peptide Constructs for Enhanced Research Utility
To overcome the inherent limitations of natural peptides, such as susceptibility to proteolysis, the development of peptidomimetics and hybrid peptide constructs is a critical research direction. nih.govfrontiersin.org Peptidomimetics are small, protein-like chains designed to mimic peptides, often with modified chemical structures to enhance properties like stability and biological activity. wikipedia.org
Key strategies include:
Amino Acid Substitution: Systematically replacing specific amino acids, such as with D-amino acids, can enhance stability against proteases without significantly compromising antimicrobial function. nih.govnih.gov Studies on other brevinins have shown that such substitutions can also modulate hemolytic activity. nih.gov
Structural Modifications: Introducing changes to the peptide backbone or creating cyclic analogs can improve stability and receptor affinity. frontiersin.orgwikipedia.org For instance, the creation of thioether-bridged peptidomimetics of Brevinin-1BYa resulted in improved stability and anti-tumor activity. nih.gov
Hybrid Peptides: Constructing hybrid peptides by fusing modules from different nonribosomal peptide synthetases (NRPSs) offers a pathway to generate novel peptides with combined functionalities. nih.gov This approach could be used to couple this compound's antimicrobial domain with other functional motifs.
These engineered molecules would serve as invaluable tools for dissecting structure-activity relationships and for developing more robust probes for biological research.
Integration into Advanced Biomaterial Systems (e.g., Functionalized Nanostructures for Targeted Delivery in Research)
The integration of this compound into advanced biomaterial systems represents a significant leap towards its application in targeted research. Functionalizing nanostructures with peptides like this compound can enhance their utility in several ways. nih.gov
Potential applications include:
Targeted Delivery: Nanoparticles functionalized with this compound could be engineered for targeted delivery to specific cells or tissues. mdpi.compharmtech.comsciopen.com This is particularly relevant for delivering research agents to sites of infection or to specific cell types in complex biological systems. The small size of nanoparticles allows them to cross cellular barriers, and surface modifications can ensure recognition by target cells. sciopen.com
Enhanced Antimicrobial Surfaces: Covalently attaching this compound to the surface of materials could create antimicrobial coatings for research equipment or implantable devices used in animal models, thereby preventing biofilm formation. mdpi.comnih.govmdpi.com
Sensing and Imaging: Peptide-functionalized nanostructures can also serve as probes for imaging and sensing. nih.govnih.gov For example, fluorescent nanostructures generated from the self-assembly of cationic peptides can be used to monitor intracellular entry in real-time. nih.gov
| Nanomaterial | Functionalization Approach | Potential Research Application |
|---|---|---|
| Gold Nanoparticles (AuNPs) | Thiol-mediated conjugation of this compound | Targeted delivery of therapeutic or imaging agents to bacterial cells. nih.gov |
| Liposomes | Incorporation of this compound into the lipid bilayer | Encapsulation and targeted release of hydrophilic or hydrophobic research compounds. nih.gov |
| Polymeric Nanoparticles (e.g., PLA) | Covalent attachment or encapsulation of this compound | Sustained-release systems for long-term studies in cell culture or animal models. sciopen.com |
Elucidation of Host Immune System Modulation Beyond Direct Antimicrobial Action
The interaction of antimicrobial peptides with the host immune system is a complex and burgeoning field of study. mdpi.comfrontiersin.orgphileo-lesaffre.com Future research should focus on how this compound modulates host immune responses, independent of its direct bactericidal effects. frontiersin.org Many AMPs, also known as host defense peptides (HDPs), can influence various immune cells, including macrophages, neutrophils, and T-cells. frontiersin.org
Key areas of investigation include:
Cytokine and Chemokine Regulation: Assessing the ability of this compound to modulate the production and release of key signaling molecules like interleukins and tumor necrosis factor-alpha (TNF-α) in immune cells. mdpi.commdpi.com
Lipopolysaccharide (LPS) Neutralization: Investigating the capacity of this compound to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria and a potent inflammatory trigger. frontiersin.orgnih.gov
Innate and Adaptive Immunity: Exploring the broader effects on both innate and adaptive immune responses, such as the enhancement of phagocytosis or the modulation of T-cell and B-cell activity. frontiersin.orgfrontiersin.org
Understanding these immunomodulatory properties could reveal novel applications for this compound in studying inflammatory processes and host-pathogen interactions.
Computational Design and Predictive Modeling for De Novo Peptide Development
Computational approaches are poised to revolutionize peptide research. By leveraging the known structure and properties of this compound, de novo peptides with tailored functionalities can be designed.
Computational strategies include:
Molecular Docking: Simulating the interaction of this compound and its analogs with bacterial membranes or specific molecular targets can provide insights into its mechanism of action and guide the design of more potent variants. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of this compound derivatives with their biological activities can predict the efficacy of novel, untested sequences.
Machine Learning and AI: Utilizing advanced algorithms to analyze large datasets of peptide sequences and their functions to predict novel peptides with desired attributes, such as enhanced stability, target specificity, or reduced toxicity.
These in silico methods can significantly accelerate the discovery and optimization of peptides for research applications, reducing the time and cost associated with traditional screening methods.
Understanding Resistance Mechanisms to this compound in Model Systems
As with any antimicrobial agent, the potential for resistance development is a critical consideration. researchgate.netimrpress.com Studying the mechanisms by which microorganisms might develop resistance to this compound in controlled laboratory settings is crucial for its long-term utility as a research tool.
Research in model organisms, such as Escherichia coli or Staphylococcus aureus, should focus on: mdpi.comwikipedia.org
Selection of Resistant Mutants: Subjecting bacterial populations to increasing concentrations of this compound to select for and isolate resistant strains. unil.ch
Genomic and Proteomic Analysis: Identifying the genetic mutations and changes in protein expression that confer resistance. elifesciences.org Common resistance mechanisms to AMPs include modifications of the cell surface to reduce the net negative charge, proteolytic degradation of the peptide, and active efflux of the peptide from the cell. mdpi.comroyalsocietypublishing.org
Target Modification: Investigating alterations in the bacterial membrane composition or other potential molecular targets of this compound. nih.govnih.gov
Elucidating these resistance pathways will not only provide fundamental insights into bacterial adaptation but also inform the design of next-generation peptides that can circumvent these mechanisms.
| Resistance Mechanism | Description | Example in Bacteria |
|---|---|---|
| Cell Surface Modification | Alteration of bacterial surface molecules (e.g., LPS, teichoic acids) to reduce the binding of cationic peptides. unil.chmdpi.com | Alanylation of teichoic acids in Gram-positive bacteria. royalsocietypublishing.org |
| Proteolytic Degradation | Secretion of proteases that cleave and inactivate the antimicrobial peptide. imrpress.commdpi.com | Surface-expressed proteases in various bacterial pathogens. mdpi.com |
| Efflux Pumps | Active transport of the peptide out of the bacterial cell. researchgate.netroyalsocietypublishing.org | ABC transporters that pump out a variety of antimicrobial compounds. royalsocietypublishing.org |
| Biofilm Formation | Growth in a protective matrix that can impede peptide penetration. mdpi.comroyalsocietypublishing.org | Increased resistance of biofilm-grown cells to various antimicrobials. royalsocietypublishing.org |
Q & A
Q. What experimental approaches are used to determine the structure-activity relationships (SAR) of Brevinin-1DYb?
To elucidate SAR, researchers employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural determination, circular dichroism (CD) to assess secondary structure in membrane-mimetic environments, and site-directed mutagenesis to identify critical residues. Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., E. coli, S. aureus) are paired with hemolysis assays to evaluate selectivity. Computational tools like molecular dynamics simulations model peptide-lipid interactions .
Q. What standardized assays are recommended to evaluate the antimicrobial efficacy of this compound?
MIC assays (CLSI guidelines) quantify bacterial growth inhibition, while time-kill kinetics assess bactericidal dynamics. Hemolysis assays (e.g., using erythrocytes) evaluate toxicity. Synergy studies with conventional antibiotics (checkerboard assays) and biofilm disruption assays (crystal violet staining) are critical for translational potential. Ensure pH, temperature, and inoculum size are standardized to minimize variability .
Q. How can researchers validate the stability of this compound under physiological conditions?
Stability studies involve incubating the peptide in simulated body fluids (e.g., serum, lysosomal enzymes) and analyzing degradation via high-performance liquid chromatography (HPLC) or mass spectrometry. Circular dichroism under varying pH/temperature conditions assesses structural integrity. Protease susceptibility assays (e.g., trypsin digestion) further inform pharmacokinetic optimization .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Design preclinical studies using animal infection models (e.g., murine sepsis) with controlled variables such as immune status and infection site. Pharmacokinetic/pharmacodynamic (PK/PD) profiling, including bioavailability and tissue distribution, clarifies bioavailability limitations. Integrate multi-omics data (transcriptomics, proteomics) to identify host-pathogen interactions confounding in vivo outcomes .
Q. What strategies mitigate bacterial resistance development against this compound?
Combine this compound with sub-inhibitory antibiotics (synergistic screens) to delay resistance. Use directed evolution experiments (serial passaging in sub-MIC peptide) to map resistance mutations. Molecular dynamics simulations predict mutations altering peptide-membrane binding. Validate findings with lipid bilayer perturbation assays (e.g., calcein leakage) .
Q. How can researchers resolve contradictory MIC values reported for this compound across studies?
Conduct meta-analyses to identify variables causing discrepancies (e.g., bacterial strain variance, broth media composition). Reproduce assays using CLSI-standardized protocols and report detailed methodology (inoculum preparation, endpoint criteria). Statistical tools like Bland-Altman plots quantify inter-lab variability .
Q. What methodologies are optimal for studying this compound’s interaction with host cell membranes?
Surface plasmon resonance (SPR) quantifies binding kinetics to lipid bilayers. Cryo-electron microscopy visualizes membrane disruption at nanoscale resolution. Fluorescence anisotropy assays measure peptide-induced membrane fluidity changes. Complement with in silico simulations (e.g., coarse-grained molecular dynamics) to model pore formation .
Methodological Considerations
Q. How should conflicting data on this compound’s cytotoxic thresholds be analyzed?
Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) with standardized viability assays (MTT, LDH release). Normalize data to membrane phospholipid content (e.g., via malondialdehyde assays) to account for cell-type-specific susceptibility. Use systematic reviews to contextualize findings within existing literature .
Q. What statistical frameworks are recommended for multi-parametric studies on this compound analogs?
Multivariate analysis (e.g., PCA) reduces dimensionality in datasets combining MIC, hemolysis, and structural parameters. Machine learning (random forests, SVMs) predicts bioactive peptide variants. Bayesian meta-analysis integrates prior studies to refine SAR hypotheses .
Q. How to design a high-throughput screening pipeline for this compound derivatives?
Implement combinatorial solid-phase synthesis for peptide libraries. Pair robotic MIC screening with automated hemolysis assays. Use cheminformatics tools (e.g., QSAR models) to prioritize candidates. Validate hits with in vivo Galleria mellonella infection models for rapid translational assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
